molecular formula C8H8O3S B2627367 Methyl 2-formyl-5-methylthiophene-3-carboxylate CAS No. 2248388-85-2

Methyl 2-formyl-5-methylthiophene-3-carboxylate

Cat. No.: B2627367
CAS No.: 2248388-85-2
M. Wt: 184.21
InChI Key: WGABTUCZLFHKTC-UHFFFAOYSA-N
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Description

Methyl 2-formyl-5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a formyl group at the 2-position, a methyl group at the 5-position, and a carboxylate ester group at the 3-position of the thiophene ring. It is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-5-methylthiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Hydroxymethyl derivatives

    Substitution: Halogenated, nitrated, and sulfonated thiophenes

Mechanism of Action

The mechanism of action of Methyl 2-formyl-5-methylthiophene-3-carboxylate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism involves interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-formyl-5-methylthiophene-3-carboxylate is unique due to the presence of both formyl and carboxylate ester groups on the thiophene ring. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-formyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-5-3-6(8(10)11-2)7(4-9)12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGABTUCZLFHKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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